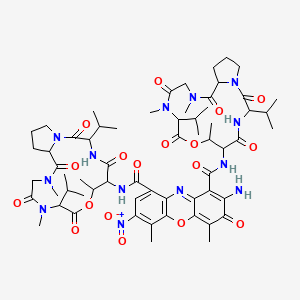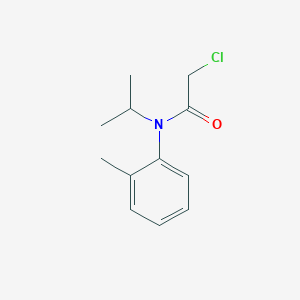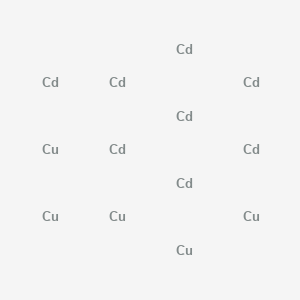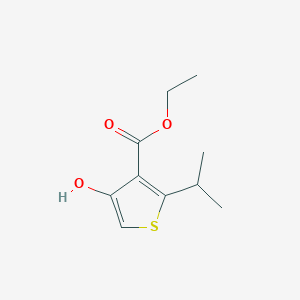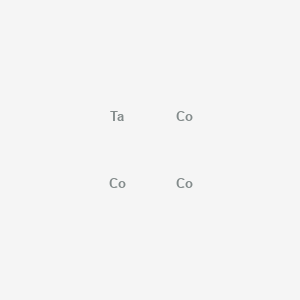
Cobalt;tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-tantalum is a binary alloy composed of cobalt and tantalum. This compound is known for its unique combination of properties derived from both elements. Cobalt is a ferromagnetic metal with high thermostability and a high melting point, while tantalum is renowned for its high melting point and excellent corrosion resistance . The combination of these two elements results in a material that is highly durable and resistant to extreme conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds can be achieved through various methods. One common approach is the solid-state reaction method, where cobalt and tantalum powders are mixed and subjected to high temperatures to form the alloy . Another method involves the use of chemical vapor deposition, where cobalt and tantalum precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods: In industrial settings, cobalt-tantalum alloys are often produced using powder metallurgy techniques. This involves mixing cobalt and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to achieve the final product . This method allows for precise control over the composition and properties of the alloy.
Chemical Reactions Analysis
Types of Reactions: Cobalt-tantalum compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cobalt can participate in oxidation reactions to form cobalt oxides, while tantalum can form tantalum oxides under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include cobalt oxides, tantalum oxides, and various cobalt-tantalum halides. These products have distinct properties and can be used in different applications depending on their chemical composition .
Scientific Research Applications
Cobalt-tantalum compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions due to their unique catalytic properties . In biology and medicine, cobalt-tantalum alloys are used in biomedical implants and devices due to their biocompatibility and resistance to corrosion . In industry, these compounds are used in the production of high-performance materials for aerospace and electronics applications .
Mechanism of Action
The mechanism by which cobalt-tantalum compounds exert their effects is largely dependent on their chemical composition and structure. In catalytic applications, the active sites on the surface of the compound facilitate the reaction by lowering the activation energy . In biomedical applications, the biocompatibility of the alloy allows it to integrate with biological tissues without causing adverse reactions .
Comparison with Similar Compounds
Cobalt-tantalum compounds can be compared with other binary alloys such as cobalt-chromium and cobalt-nickel alloys. While cobalt-chromium alloys are known for their excellent wear resistance, cobalt-tantalum alloys offer superior corrosion resistance and high-temperature stability . Similarly, cobalt-nickel alloys are known for their magnetic properties, but cobalt-tantalum alloys provide better mechanical strength and durability .
List of Similar Compounds:- Cobalt-chromium
- Cobalt-nickel
- Tantalum-niobium
- Tantalum-tungsten
These comparisons highlight the unique properties of cobalt-tantalum compounds, making them suitable for specific applications where other alloys may not perform as well .
Properties
CAS No. |
12052-58-3 |
|---|---|
Molecular Formula |
Co3Ta |
Molecular Weight |
357.7475 g/mol |
IUPAC Name |
cobalt;tantalum |
InChI |
InChI=1S/3Co.Ta |
InChI Key |
SNPVMZUMGAJTTR-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)

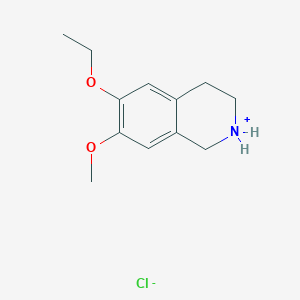

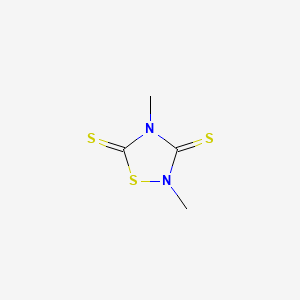
![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
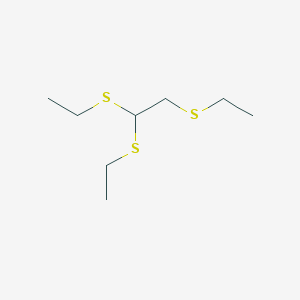
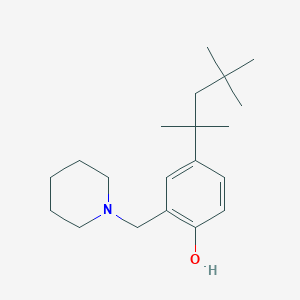
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
